3-methoxy-N-(phenylcarbamothioyl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 3-methoxy-N-(phenylcarbamothioyl)benzamide typically involves the reaction of 3-methoxybenzoic acid with phenylisothiocyanate under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
3-methoxy-N-(phenylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
3-methoxy-N-(phenylcarbamothioyl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-methoxy-N-(phenylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit biological activity . It may also inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
3-methoxy-N-(phenylcarbamothioyl)benzamide can be compared with other benzoylthiourea derivatives, such as:
N,N-dimethyl-N-(2-chlorobenzoyl)thiourea: This compound has similar structural features but differs in its substituents, leading to different chemical and biological properties.
N-benzoyl-N’-(2-pyridyl)thiourea: This compound is used in coordination chemistry and exhibits different reactivity due to the presence of a pyridyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Properties
IUPAC Name |
3-methoxy-N-(phenylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-19-13-9-5-6-11(10-13)14(18)17-15(20)16-12-7-3-2-4-8-12/h2-10H,1H3,(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOULDGPSYJOHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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